molecular formula C24H29ClN4O5S2 B2468749 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1321970-55-1

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No. B2468749
CAS RN: 1321970-55-1
M. Wt: 553.09
InChI Key: OIMIULIDFFUHDT-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H29ClN4O5S2 and its molecular weight is 553.09. The purity is usually 95%.
BenchChem offers high-quality N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Generation of Structurally Diverse Compounds

A study by Roman (2013) demonstrates the use of a ketonic Mannich base in generating a structurally diverse library of compounds through alkylation and ring closure reactions. This approach underscores the compound's utility in synthetic chemistry for creating novel entities with potential biological activities (Roman, 2013).

Anticancer and Anti-inflammatory Agents

Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors, suggesting potential applications in cancer and inflammation treatment (Abu‐Hashem et al., 2020).

Inhibition of Vascular Endothelial Growth Factor Receptor-2

Borzilleri et al. (2006) discovered a series of benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds showed excellent kinase selectivity and in vivo efficacy in cancer models, highlighting their potential in cancer therapy (Borzilleri et al., 2006).

Antimicrobial Studies

Patel and Agravat (2007) explored the synthesis of new pyridine derivatives and their antibacterial and antifungal activities. This research contributes to the understanding of how structural variations impact biological activity, potentially leading to new antimicrobial agents (Patel & Agravat, 2007).

Molecular Docking and Screening

Flefel et al. (2018) engaged in the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives. Their work provides insights into the interaction of these compounds with biological targets, offering avenues for drug discovery and development (Flefel et al., 2018).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S2.ClH/c1-26(2)11-12-28(24-25-19-15-20-21(16-22(19)34-24)33-14-13-32-20)23(29)17-5-7-18(8-6-17)35(30,31)27-9-3-4-10-27;/h5-8,15-16H,3-4,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMIULIDFFUHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

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